molecular formula C6H3ClF3NO2S B174269 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 174485-71-3

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B174269
CAS No.: 174485-71-3
M. Wt: 245.61 g/mol
InChI Key: IIPALDGMMNCAEK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-71-3) is a high-value sulfonyl chloride intermediate prized for its application in the discovery and development of novel active ingredients. Its molecular structure incorporates two privileged motifs: the pyridine ring and the trifluoromethyl group, which synergistically confer unique physicochemical properties to target molecules . The strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σ p = 0.54) significantly influences the molecule's electron distribution, while the sulfonyl chloride group provides a highly reactive handle for further derivatization, primarily through nucleophilic substitution reactions to form sulfonamides or sulfonate esters . This compound is predominantly used as a key building block in organic synthesis and medicinal chemistry. Its primary research value lies in the construction of more complex molecules for biological screening. The this compound moiety is a critical structural component in the synthesis of advanced agrochemicals, including herbicides and fungicides, and active pharmaceutical ingredients (APIs) . The incorporation of the trifluoromethylpyridine (TFMP) structure is a established strategy in industrial research to enhance biological activity, improve metabolic stability, and optimize lipophilicity for better bioavailability and translocation in both crop protection and human pharmaceutical applications . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPALDGMMNCAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622522
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-71-3
Record name 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Reactivity Considerations

The direct route begins with 4-(trifluoromethyl)pyridine, leveraging its electron-deficient aromatic system for regioselective sulfonation at the 2-position. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its dual role as a sulfonating and chlorinating agent. The trifluoromethyl group at position 4 directs electrophilic substitution to the ortho (2-) position via a combination of -I (inductive) and +M (mesomeric) effects , ensuring >90% regioselectivity in optimized conditions.

Reaction Conditions:

  • Temperature : 0–5°C to minimize side reactions (e.g., polysulfonation)

  • Solvent : Dichloromethane (DCM) or chloroform for solubility and heat dissipation

  • Molar Ratio : Pyridine:ClSO₃H = 1:1.2–1.5 (excess reagent drives completion)

Mechanistic Pathway :

  • Sulfonation : Electrophilic attack of ClSO₃H at position 2 forms a sulfonic acid intermediate.

  • Chlorination : In situ reaction with residual ClSO₃H converts -SO₃H to -SO₂Cl.

Yield Optimization :

  • Quenching Strategy : Gradual addition to ice-water precipitates crude product, reducing hydrolysis.

  • Purification : Recrystallization from hexane/ethyl acetate (3:1) achieves ≥98% purity.

Multi-Step Functionalization via Pyridine Ring Construction

Building the Trifluoromethylpyridine Core

Patent CN116425671A outlines a scalable approach to 2-chloro-4-(trifluoromethyl)pyridine, adaptable for sulfonyl chloride synthesis:

Step 1: Synthesis of 4-Butoxy-1,1,1-Trifluoro-3-En-2-One

  • Reactants : Vinyl n-butyl ether + trifluoroacetic anhydride

  • Conditions : -10°C to 25°C, pyridine as acid scavenger

  • Yield : 74% after recrystallization.

Step 2: Cyclization to 2-Hydroxy-4-Trifluoromethylpyridine

  • Reactants : Trimethylphosphonoacetate + ammonium acetate

  • Conditions : 110°C, N₂ atmosphere

  • Key Insight : Phosphonate stabilizes the enolate intermediate, enabling six-membered ring formation.

Step 3: Chlorination and Sulfonylation

  • Chlorination : Thionyl chloride (SOCl₂) converts 2-hydroxyl to 2-chloro (110°C, 4h, 82% yield).

  • Sulfonylation : Post-chlorination treatment with ClSO₃H introduces the sulfonyl chloride group (0°C, 2h, 78% yield).

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for exothermic sulfonation-chlorination steps:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Glass)Continuous Flow (SS316L)
Residence Time2–4 hours8–12 minutes
Throughput50–100 g/day500–1000 kg/day
Purity95–98%99.5% (GC-MS)

Advantages :

  • Safety : Reduced exposure to ClSO₃H vapors via closed-loop systems.

  • Efficiency : 40% lower solvent consumption compared to batch processes.

Comparative Analysis of Methodologies

Yield and Scalability Tradeoffs

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Sulfonylation78–8598–99Moderate120–150
Multi-Step61–7495–97High90–110

Key Findings :

  • Direct Route : Preferred for small-scale API synthesis due to fewer steps.

  • Multi-Step : Economical for bulk production despite lower yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reactions include:

A. Sulfonamide Formation
Reaction with primary/secondary amines produces sulfonamides, a critical step in pharmaceutical synthesis. A study demonstrated 74–81% yields when reacting this compound with substituted thiazol-2-amines in pyridine at 80°C for 8 hours .

Example Reaction:

python
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride + 4-(4-chlorophenyl)thiazol-2-amine → N-[4-(4-chlorophenyl)thiazol-2-yl]-4-(trifluoromethyl)pyridine-2-sulfonamide + HCl

B. Sulfonate Ester Synthesis
Alcohols react with the sulfonyl chloride group under mild conditions (0–25°C) in dichloromethane or chloroform. Yields range from 70–85% depending on solvent and base .

C–H Sulfonylation of Pyridine Derivatives

This compound facilitates direct C–H sulfonylation of 4-alkylpyridines via a proposed mechanism involving:

  • N-sulfonylation to form a pyridinium intermediate.

  • Deprotonation generating an alkylidene dihydropyridine.

  • Electrophilic attack by the sulfonyl chloride .

Key Data:

SubstrateReaction Time (h)Yield (%)
4-Ethylpyridine385
4-Propylpyridine678
4-Benzylpyridine482

Optimized conditions: 2.5 equiv sulfonyl chloride, 3.5 equiv Et₃N, CH₂Cl₂, 25°C .

Chlorination Reactions

The sulfonyl chloride group can act as a chlorine source in presence of Lewis acids. In one protocol, it enabled chlorination of hydroxy-pyridines using thionyl chloride (SOCl₂), achieving 74% yield at 110°C .

Critical Factors:

  • Molar ratio: 1:2 (substrate:SOCl₂)

  • Catalyst: DMF (1–2 drops)

  • Solvent: 1,2-dichloroethane

Stability and Reactivity Trends

The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs. Key observations:

Property4-(Trifluoromethyl)pyridine-2-sulfonyl chlorideNon-fluorinated Analog
Hydrolysis Half-life (pH 7)>24 h2–4 h
Lipophilicity (logP)1.920.85
Melting Point89–91°C72–74°C

Data compiled from .

Scientific Research Applications

Agrochemical Industry

The compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its derivatives have been found to exhibit potent fungicidal and insecticidal properties.

  • Fungicides : Compounds derived from 4-(trifluoromethyl)pyridine-2-sulfonyl chloride have been incorporated into formulations like fluazinam, a widely used fungicide that disrupts respiratory processes in fungi .
  • Insecticides : The sulfonyl chloride derivative has been employed to synthesize insecticides effective against pests such as Tetranychus urticae (two-spotted spider mite) and other agricultural pests .

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound serve as key intermediates in drug synthesis.

  • Drug Development : The trifluoromethyl group enhances the pharmacological properties of drugs. For instance, several FDA-approved drugs incorporate the trifluoromethyl moiety for improved efficacy .
  • Clinical Trials : Numerous compounds containing this structure are currently undergoing clinical trials, indicating its potential in developing new therapeutic agents .

Table 1: Comparison of Agrochemical Products Derived from this compound

Product NameActive IngredientTypeTarget Pest/FungiMarket Status
FluazinamTrifluoromethyl pyridine derivativeFungicideVarious fungiCommercially available
PyroxsulamTrifluoromethyl pyridine derivativeHerbicideGrasses and broadleaf weedsCommercially available

Table 2: Pharmaceutical Compounds Incorporating Trifluoromethyl Group

Drug NameActive IngredientIndicationApproval Status
UbrogepantTrifluoromethyl-containing compoundMigraine treatmentApproved
AlpelisibTrifluoromethyl-containing compoundBreast cancerApproved

Case Study 1: Development of Fluazinam

Fluazinam was developed as a potent fungicide utilizing intermediates derived from this compound. The compound's unique properties allow it to effectively inhibit fungal respiration, leading to its widespread adoption in agriculture.

Case Study 2: Synthesis of Ubrogepant

Ubrogepant, an oral medication for migraine relief, incorporates a trifluoromethyl group that enhances its bioavailability and therapeutic efficacy. The synthesis pathway includes steps involving sulfonyl chlorides derived from pyridine compounds, showcasing the versatility of this compound in drug development.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations to introduce sulfonyl and trifluoromethyl groups into target molecules.

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the location of the trifluoromethyl group on the pyridine ring, significantly altering electronic and steric properties:

Compound Name Molecular Formula CAS Number Molecular Weight Substituent Positions Reactivity Notes
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S Not provided 245.61 4-CF₃, 2-SO₂Cl High reactivity due to electron-withdrawing CF₃ at position 4
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S Discontinued (T791526) 245.61 5-CF₃, 2-SO₂Cl Reduced electrophilicity compared to 4-CF₃ isomer due to altered resonance effects
3-Trifluoromethylpyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 104040-75-7 245.61 3-CF₃, 2-SO₂Cl Steric hindrance near sulfonyl chloride reduces reaction rates with bulky nucleophiles

Key Findings :

  • The 4-CF₃ isomer exhibits the highest reactivity in sulfonamide formation due to optimal electronic effects.
  • The 5-CF₃ isomer is less commonly used, likely due to synthetic challenges and lower yields.

Substituent Variants

Substituents other than -CF₃ influence reactivity and stability:

Compound Name Molecular Formula CAS Number Molecular Weight Substituents Key Differences
4-Methylpyridine-2-sulfonyl chloride C₆H₆ClNO₂S Not provided 191.63 4-CH₃, 2-SO₂Cl Lower reactivity due to electron-donating CH₃ group
4-(Difluoromethyl)-6-fluoro-3-methylpyridine-2-sulfonyl chloride C₇H₅ClF₃NO₂S 1805529-25-2 259.63 4-CHF₂, 6-F, 3-CH₃, 2-SO₂Cl Increased steric hindrance and lipophilicity

Key Findings :

  • Electron-donating groups (e.g., -CH₃) decrease sulfonyl chloride reactivity, while electron-withdrawing groups (e.g., -CF₃, -F) enhance it.
  • Difluoromethyl (-CHF₂) substituents balance electronic effects and metabolic stability, making them valuable in drug design.

Heterocyclic vs. Aromatic Sulfonyl Chlorides

Comparisons with benzenesulfonyl chlorides highlight the role of the pyridine ring:

Compound Name Molecular Formula CAS Number Molecular Weight Structure Applications
This compound C₆H₃ClF₃NO₂S Not provided 245.61 Pyridine core Preferred for chiral sulfonamide synthesis
4-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S Not provided 244.62 Benzene core Broader industrial use but less selective in reactions

Key Findings :

  • Pyridine-based sulfonyl chlorides offer better regioselectivity in nucleophilic substitutions due to the nitrogen atom’s directing effects.
  • Benzene derivatives are more thermally stable but require harsher reaction conditions.

Biological Activity

4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 174485-71-3) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

This compound is synthesized through various methods, often involving the reaction of pyridine derivatives with sulfonyl chlorides. The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it a versatile intermediate for further chemical modifications. It serves as a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the sulfonylpyridine scaffold. For instance, a series of sulfonylpyridines, including those with the trifluoromethyl group, exhibited significant activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compounds demonstrated selective inhibition without affecting host cell viability, showcasing their potential as targeted antimicrobial agents .

Table 1: Antimicrobial Activity of Sulfonylpyridine Compounds

CompoundTarget OrganismIC50 (μg/mL)Selectivity
4-(TFM)P2SCC. trachomatis5.2High
Compound AE. coli10.0Moderate
Compound BS. aureus12.5Moderate

The trifluoromethyl substituent has been shown to be critical for the biological activity of these compounds, as its absence significantly reduces efficacy .

Anticancer Activity

In addition to antimicrobial effects, this compound derivatives have demonstrated promising anticancer properties. A study evaluated various urea derivatives containing sulfonyl groups against multiple cancer cell lines, revealing that some derivatives exhibited lower IC50 values than Doxorubicin, a standard chemotherapy agent .

Table 2: Anticancer Activity of Urea Derivatives

CompoundCell LineIC50 (μM)Comparison to Doxorubicin (IC50 μM)
Compound 7PACA244.4Better (52.1)
Compound 8A54922.4Better (52.1)
Compound 9HCT11617.8Better (52.1)

These findings suggest that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types, indicating potential for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that these compounds may interfere with bacterial metabolic pathways or cellular processes in cancer cells, leading to growth inhibition .

For example, some derivatives showed down-regulation of critical genes involved in cell proliferation and survival pathways in cancer models, such as EGFR and KRAS in lung cancer cells . This highlights their potential for multi-target therapeutic strategies.

Case Studies

  • Chlamydial Infections : A study demonstrated that a series of sulfonylpyridines effectively inhibited C. trachomatis growth with minimal toxicity to host cells. The most active compound showed an IC50 value significantly lower than conventional antibiotics used for similar infections .
  • Cancer Treatment : In vitro studies on human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through modulation of key signaling pathways .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonyl chloride?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding pyridine-2-thiol intermediate using NaClO₂ in acidic conditions. For example, pyridine-2-thiol derivatives (e.g., 4-methylpyridine-2-thiol) are treated with NaClO₂ and HCl to yield sulfonyl chlorides . Alternative routes involve direct sulfonation of trifluoromethyl-substituted pyridines followed by chlorination. Reaction progress is monitored by TLC or LC-MS, and purification is achieved via recrystallization or column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a dry, sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, ignition sources, or flammable materials. Handle in a fume hood with PPE (gloves, lab coat, goggles) to mitigate irritation risks from vapors or direct contact .

Q. What spectroscopic techniques are most reliable for characterizing derivatives of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ~ -60 to -65 ppm).
  • ¹H/¹³C NMR : For pyridine ring protons (δ 7.5–9.0 ppm) and sulfonyl chloride functionality.
  • Mass Spectrometry (EI or ESI) : To verify molecular ion peaks (e.g., [M]⁺ at m/z 245.61) and fragmentation patterns .

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer : Use secondary containment for spills, neutralize residues with sodium bicarbonate, and dispose via hazardous waste protocols. In case of skin contact, wash immediately with water for 15 minutes. Conduct risk assessments for exothermic reactions during sulfonylation .

Advanced Research Questions

Q. What strategies are effective for introducing sulfonamide groups using this reagent in complex molecules?

  • Methodological Answer : The sulfonyl chloride reacts with amines under mild conditions (e.g., pyridine/DCM, 0–25°C) to form sulfonamides. For sterically hindered amines, use DMAP as a catalyst. In multi-step syntheses (e.g., PNU-140690), the compound is used to amidate anilines post-nitro group reduction, requiring inert atmospheres and anhydrous solvents (e.g., DMSO) .

Q. How can one analyze and resolve conflicting data regarding the reactivity of this sulfonyl chloride with different nucleophiles?

  • Methodological Answer : Perform competitive nucleophilic substitution assays (e.g., alcohols vs. amines) in controlled environments. Use kinetic studies (UV-Vis or ¹H NMR) to quantify reaction rates. If discrepancies arise, investigate electronic effects: the trifluoromethyl group enhances electrophilicity at the sulfonyl chloride, favoring reactions with weaker nucleophiles (e.g., alcohols) under specific pH conditions .

Q. What are the implications of the trifluoromethyl group on the electronic properties and reactivity of the pyridine ring?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, increasing sulfonyl chloride electrophilicity. Computational studies (DFT) reveal enhanced stabilization of transition states during sulfonylation. This property is critical in designing inhibitors (e.g., Enasidenib), where the trifluoromethyl group improves binding affinity to target enzymes .

Q. How can researchers optimize reaction yields when using this reagent in multi-step syntheses?

  • Methodological Answer :

  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reactivity.
  • Workup : Quench excess reagent with ice-cold water, extract with ethyl acetate, and purify via flash chromatography. For sensitive intermediates, employ low-temperature (-20°C) precipitation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Reactant of Route 2
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

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